Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt
Description
Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt, is a sodium salt derivative of 5,5-diethylbarbituric acid substituted with a butyl group at the N1 position. This compound belongs to the barbiturate class, historically recognized for their sedative-hypnotic properties. The sodium salt form enhances aqueous solubility, improving bioavailability for pharmaceutical applications . Structurally, the 5,5-diethyl groups and N1-butyl substituent influence its acidity, metabolic stability, and biological interactions. Historically, barbiturates like barbital (5,5-diethylbarbituric acid) were pivotal in treating insomnia and epilepsy, but newer derivatives are explored for diverse therapeutic roles, including antifibrotic and anticancer effects .
Properties
CAS No. |
64058-19-1 |
|---|---|
Molecular Formula |
C12H19N2NaO3 |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
sodium;1-butyl-5,5-diethyl-4,6-dioxopyrimidin-2-olate |
InChI |
InChI=1S/C12H20N2O3.Na/c1-4-7-8-14-10(16)12(5-2,6-3)9(15)13-11(14)17;/h4-8H2,1-3H3,(H,13,15,17);/q;+1/p-1 |
InChI Key |
XTWSCSNDXKSPIX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)N=C1[O-])(CC)CC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of Diethyl Butylmalonate
Condensation with Urea
- Urea is added to the sodium ethoxide/diethyl butylmalonate mixture.
- The reaction mixture is refluxed for approximately 4.5 hours.
- During reflux, the condensation reaction forms 5-butylbarbituric acid.
- After reflux, ethanol is partially distilled off, and the mixture is acidified with dilute hydrochloric acid to precipitate the barbituric acid.
- The precipitate is filtered, washed, and dried.
Formation of the Sodium Salt
- The purified 5,5-disubstituted barbituric acid is dissolved in a minimal amount of methanol or water.
- An equivalent amount of sodium hydroxide solution (e.g., 0.1 N) is added to neutralize the acid.
- The mixture is stirred or shaken at low temperature (0–25 °C) for about one hour.
- The solvent is evaporated under reduced pressure.
- The residue is triturated with dry diethyl ether to yield the sodium salt as a solid.
- The solid is dried under vacuum at moderate temperature (e.g., 40 °C) to obtain the pure sodium salt.
Reaction Scheme Summary
| Step | Reagents & Conditions | Product |
|---|---|---|
| 1 | Sodium + Ethanol → Sodium Ethoxide | Sodium ethoxide solution |
| 2 | Sodium ethoxide + Diethyl butylmalonate + Urea, reflux 4.5 h | 5-butylbarbituric acid |
| 3 | 5-butylbarbituric acid + Ethyl bromide (or chloride) + NaOH + CuSO4, RT, 10–21 h | 5,5-diethyl-5-butylbarbituric acid |
| 4 | 5,5-disubstituted barbituric acid + NaOH, methanol, RT, 1 h | Sodium salt of 1-butyl-5,5-diethylbarbituric acid |
Analytical Data and Purification
- Melting Point: The free acid typically melts around 174–188 °C depending on substituents and purity.
- Purification: Recrystallization from mixtures such as methanol and triple-distilled water or organic solvents like ethyl acetate and diethyl ether is standard.
- Spectroscopic Characterization:
- IR spectra show characteristic carbonyl (C=O) stretches near 1700 cm⁻¹.
- NMR spectra confirm substitution patterns with signals corresponding to alkyl protons.
- Yield: Typical yields for these reactions range from 70% to 85% depending on reaction conditions and purification efficiency.
Research Findings and Notes
- The alkylation step is sensitive to reaction conditions; copper sulfate catalysis improves yield and selectivity.
- The sodium salt form is preferred for pharmaceutical applications due to improved solubility and stability in aqueous media.
- The enol form of the barbituric acid plays a key role in salt formation and reactivity with bases.
- The synthetic approach allows for variation in alkyl substituents, enabling tailored pharmacological properties.
Chemical Reactions Analysis
Types of Reactions
Barbituric acid derivatives, including 1-butyl-5,5-diethylbarbituric acid, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Scientific Research Applications
Barbituric acid derivatives have a wide range of applications in scientific research. They are used as building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . In biology, these compounds serve as enzyme inhibitors and probes for studying biochemical pathways . In medicine, barbiturates have been used as sedatives, anesthetics, and anticonvulsants . Industrially, they are employed as buffering agents in various chemical processes .
Mechanism of Action
The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to GABA receptors. This binding increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . Additionally, barbiturates inhibit glutamate-induced depolarizations, further contributing to their sedative effects .
Comparison with Similar Compounds
Comparison with Similar Barbituric Acid Derivatives
Physicochemical Properties
Table 1: Acidity and Substituent Effects
- Acidity Trends : The 5,5-dialkyl groups (e.g., diethyl) enhance acidity compared to unsubstituted barbituric acid due to solvent exclusion effects in the undissociated state . However, alkylenebarbituric acids (e.g., 5,5-ethylene) exhibit similar pKa values to dimethyl derivatives, as steric effects are minimized .
- Solubility : Sodium salts (e.g., 1-butyl-5,5-diethyl sodium salt) exhibit superior water solubility compared to free acids, critical for drug formulation .
Table 2: Pharmacological Profiles
- CNS Effects : Traditional 5,5-dialkyl barbiturates (e.g., barbital) act as GABA receptor agonists, but newer derivatives like BA-5 show anti-inflammatory and antifibrotic effects .
- DNA Binding: Substituents at N1 and C5 positions influence DNA affinity. N,N-dimethyl derivatives with 4-hydroxybenzaldehyde exhibit stronger minor groove binding due to optimized steric and electronic profiles .
- Enantioselectivity : Quaternary barbituric acids synthesized via asymmetric catalysis (e.g., palladium-catalyzed alkylation) highlight the role of stereochemistry in bioactivity .
Biological Activity
Barbituric acid derivatives, particularly sodium salts , have garnered significant attention in pharmacology due to their diverse biological activities. The compound 1-butyl-5,5-diethyl-barbituric acid sodium salt , commonly referred to as Thiobutabarbital sodium , is a notable example. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
Thiobutabarbital sodium is characterized by the presence of a butyl group and two ethyl groups at the 5-position of the barbituric acid structure. Its chemical formula is . The synthesis typically involves the reaction of barbituric acid derivatives with various reagents under specific conditions to yield high-purity products suitable for pharmaceutical applications .
Biological Activity
Thiobutabarbital sodium exhibits a range of biological activities primarily due to its interaction with the central nervous system (CNS). Its pharmacological profile includes:
- Sedative-Hypnotic Effects : Similar to other barbiturates, it acts as a CNS depressant, enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. This mechanism underlies its use as a sedative and hypnotic agent .
- Antimicrobial Properties : Recent studies have indicated that barbituric acid derivatives may possess antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against strains like Pseudomonas aeruginosa and Staphylococcus aureus using disc diffusion methods .
- Anticancer Activity : Research suggests that certain modifications of barbituric acids can lead to compounds with anticancer properties. These derivatives have been shown to inhibit cell proliferation in various cancer cell lines, indicating potential therapeutic applications in oncology .
Case Studies and Research Findings
- Central Nervous System Effects :
- Antimicrobial Activity :
- Anticancer Properties :
Comparative Analysis of Barbiturate Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiobutabarbital Sodium | 5-butyl, 5-ethyl groups; thio group | Sedative-hypnotic; antimicrobial |
| Butabarbital | 5-sec-butyl group; no thio group | More potent sedative effects |
| Pentobarbital | 5-ethyl group; no thio group | Used for euthanasia; longer duration |
| Phenobarbital | 5-phenyl group; no thio group | Anticonvulsant properties |
| Secobarbital | 5-sec-butyl group; no thio group | Rapid onset; used for insomnia |
Q & A
Q. What are the optimal synthetic routes for preparing 1-butyl-5,5-diethylbarbituric acid sodium salt?
Methodological Answer: The synthesis involves three key steps: (1) alkylation of barbituric acid at the N-1 and C-5 positions, (2) purification of intermediates via recrystallization, and (3) salt formation with sodium hydroxide. For alkylation, diethyl sulfate or ethyl iodide is commonly used to introduce the 5,5-diethyl substituents, while butyl bromide can alkylate the N-1 position. Reaction conditions (e.g., solvent polarity, temperature) influence yield; polar aprotic solvents like DMF at 80–100°C enhance reactivity. Post-synthesis, the sodium salt is precipitated by neutralizing the acidic form with NaOH in ethanol. Crystallization from aqueous ethanol improves purity .
Q. How can structural characterization of this sodium salt be performed using spectroscopic and crystallographic methods?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolves the crystal packing and supramolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, barbiturate anions often form R₂²(8) hydrogen-bonded motifs with cations like imidazole derivatives .
- FT-IR spectroscopy: Identifies tautomeric forms (keto vs. enol) via O-H/N-H stretching (2500–3500 cm⁻¹) and C=O/C=S vibrations (1600–1800 cm⁻¹) .
- Thermogravimetric analysis (TGA): Assesses thermal stability; the sodium salt typically decomposes above 100°C .
- UV-Vis spectroscopy: Monitors electronic transitions in solutions (e.g., λₐᵦₛ ~250–300 nm for barbiturates) .
Advanced Research Questions
Q. How do substituents at the N-1 and C-5 positions influence supramolecular organization in barbiturate salts?
Methodological Answer: Substituents dictate hydrogen-bonding patterns and crystal packing. For example:
- N-1 butyl group: Introduces steric bulk, reducing intermolecular interactions but enhancing solubility in non-polar solvents.
- 5,5-diethyl groups: Electron-donating substituents decrease acidity (pKa ~8) compared to unsubstituted barbituric acid (pKa ~4.12), altering ionizability and salt stability .
- Sodium counterion: Facilitates ionic interactions with barbiturate anions, often leading to layered or helical crystal structures. SCXRD data show that bulky substituents disrupt typical R₂²(8) motifs, favoring alternative packing modes .
Q. What experimental strategies resolve contradictions in reported solubility and stability data for barbiturate salts?
Methodological Answer: Contradictions arise from variables such as solvent polarity, pH, and crystallinity. To address this:
- Solubility studies: Use standardized conditions (e.g., 25°C, buffered aqueous solutions) and compare with structurally analogous salts. For instance, sodium salts of 5,5-diethylbarbiturates show higher aqueous solubility than unsubstituted derivatives due to reduced lattice energy .
- Stability assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Sodium salts are prone to hygroscopicity, requiring inert-atmosphere handling .
Q. What methodologies enable enantioselective transformations of barbituric acid derivatives?
Methodological Answer: Recent advances include:
- Organocatalysis: Thiourea catalysts induce asymmetry in Michael additions to alkylidene barbiturates (e.g., benzylidene derivatives), achieving >90% enantiomeric excess (ee) .
- Metal-ligand complexes: Chiral Rh(II) catalysts enable cyclopropanation reactions with diazo compounds, forming spirocyclic barbiturates. Key parameters include solvent polarity (toluene > DCM) and catalyst loading (5–10 mol%) .
Q. How can tautomerism and acidity of barbituric acid derivatives be experimentally assessed?
Methodological Answer:
- ¹H/¹³C NMR titration: Monitors proton exchange in DMSO-d₆/D₂O mixtures. For 5,5-diethyl derivatives, the keto-enol equilibrium shifts toward the enol form in polar solvents .
- Potentiometric titration: Determines pKa values in aqueous solutions. Substituent effects are quantified via Hammett plots; electron-withdrawing groups increase acidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
